N-Acetyl O-Benzoyl 5-Epi Emtricitabine is a synthetic compound derived from the nucleoside analog Emtricitabine, which is primarily used in the treatment of HIV. This compound is characterized by the addition of an acetyl group and a benzoyl group, which enhance its pharmacological properties. Emtricitabine itself is a reverse transcriptase inhibitor, playing a crucial role in antiretroviral therapy.
N-Acetyl O-Benzoyl 5-Epi Emtricitabine can be sourced from various chemical suppliers and research institutions specializing in pharmaceutical compounds. It is often utilized in laboratory settings for research related to antiviral therapies and drug development.
This compound falls under the category of nucleoside analogs, specifically designed to inhibit viral replication. Its classification can be further detailed as follows:
The synthesis of N-Acetyl O-Benzoyl 5-Epi Emtricitabine typically involves several key steps, including the protection of functional groups, glycosylation, and subsequent deprotection. The process may utilize various reagents to facilitate these transformations.
The specific synthetic route can vary based on the desired stereochemistry and yield efficiency, with methods such as using trimethylsilyl chloride or other silylating agents being common in the literature .
N-Acetyl O-Benzoyl 5-Epi Emtricitabine has a complex molecular structure that incorporates multiple functional groups:
The compound's structure can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .
N-Acetyl O-Benzoyl 5-Epi Emtricitabine participates in various chemical reactions typical of nucleoside analogs:
The stability and reactivity of this compound are influenced by its functional groups, making it essential to control reaction conditions (pH, temperature) during synthesis and storage .
N-Acetyl O-Benzoyl 5-Epi Emtricitabine acts as a reverse transcriptase inhibitor by mimicking natural nucleotides:
Studies have shown that similar compounds exhibit significant potency against HIV strains, supporting their use in antiretroviral therapy .
Relevant data regarding its physical properties can be obtained from suppliers' specifications .
N-Acetyl O-Benzoyl 5-Epi Emtricitabine is primarily used in research settings for:
The synthesis of 5-epi emtricitabine derivatives demands precise stereochemical control at the C5 position of the oxathiolane ring. The cis-1,3-oxathiolane nucleosides like emtricitabine exhibit distinct biological activities compared to their trans-isomers, necessitating efficient separation techniques. Patent US6600044B2 details a crystallization-based recovery process using solvent mixtures (e.g., ethyl acetate/ethanol) to isolate the desired cis-isomer from synthetic mixtures. This method achieves >98% diastereomeric excess (de) by exploiting differential solubility, where the trans-isomer precipitates preferentially [2].
Alternative approaches leverage remote stereocontrol. The Et₃SiH/I₂ reagent system enables glycosidation of oxathiolane intermediates with fluorocytosine, yielding β-L-configured nucleosides with >99% de. Stereoselectivity here depends critically on the C4-protecting group of cytosine: electron-withdrawing substituents (e.g., acetyl) enhance β-selectivity by coordinating with the oxathiolane anomeric center [5].
Table 1: Stereoselectivity in 5-Epi Emtricitabine Synthesis
Method | Conditions | β:α Ratio | Diastereomeric Excess |
---|---|---|---|
Solvent Crystallization | Ethyl acetate/ethanol, 0°C | 99:1 | >98% de |
Et₃SiH/I₂ Glycosidation | −78°C, N4-acetyl cytosine | 99:1 | >99% de |
Vorbrüggen Reaction | TMSOTf, 80°C | 3:1 | ~60% de |
Protective groups are pivotal for regioselective functionalization during emtricitabine analog synthesis. N-Acetyl O-benzoyl 5-epi emtricitabine (chemical name: ((2R,5R)-5-(4-Acetamido-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl benzoate; MW: 393.39 g/mol) employs dual masking: the N-acetyl group shields the cytosine amine, while the O-benzoyl group protects the 5′-hydroxyl. This strategy prevents side reactions during glycosidic bond formation and ring modifications [3].
The acetyl group enhances crystallinity and simplifies purification, whereas the benzoyl moiety improves lipophilicity for organic-phase reactions. Deprotection typically uses mild ammonia/methanol mixtures, preserving the oxathiolane ring’s integrity. HPLC analyses confirm that these groups maintain >95% purity during ANDA (Abbreviated New Drug Application) development [1] [3].
Table 2: Impact of Protective Groups on Synthesis
Protective Group | Function | Deprotection Method | Solubility Profile |
---|---|---|---|
N-Acetyl | Shields C4-amino group | NH₃/MeOH, 25°C | Soluble in DMSO/MeOH |
O-Benzoyl | Protects 5′-OH of oxathiolane | NaOH/EtOH, 0°C | Chloroform-soluble |
Boc | Alternative to acetyl | TFA/DCM | Moderate water solubility |
Asymmetric synthesis of the oxathiolane ring in 5-epi emtricitabine employs chiral catalysts to enforce C5 stereochemistry. Gold(I) catalysts with bis(phosphine) ligands (e.g., (R)-DTBM-SEGPHOS) enable enantioselective cyclization of propargyl thioethers, achieving 92% ee and 85% yield. Meanwhile, enzymatic desymmetrization using lipases (e.g., Candida antarctica) resolves rac-5-hydroxyoxathiolane intermediates, yielding enantiopure (5R)-precursors with 99% ee [8] [9].
Recent advances utilize iodine-mediated anomerization. Treating peracetylated sugars with Et₃SiH/I₂ generates α-glycosyl iodides, which undergo SN₂ displacement with fluorocytosine to yield β-nucleosides. Though initially low in stereoselectivity (β:α = 1:1), optimizing temperature (−78°C) and nucleobase silylation (BSA, DCM) improves ratios to 3:1 [5].
Solution-phase synthesis dominates large-scale production of N-acetyl O-benzoyl 5-epi emtricitabine due to high yields (75–80%) and operational simplicity. Key steps—glycosidation, protection, and crystallization—are performed in sequential reactors using ethanol or ethyl acetate as solvents. This route supports multi-kilogram batches for commercial QC applications [3] [6].
Conversely, solid-phase synthesis employs polymer-bound oxathiolane precursors (e.g., Wang resin-linked sugars) for automated nucleoside assembly. While advantageous for generating analog libraries (e.g., for SAR studies), it suffers from lower yields (40–50%) and expensive linkers. Industrial adoption remains limited due to challenges in scaling and intermediate purification [6] [8].
Table 3: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Yield | 40–50% | 75–80% |
Scalability | <100 mg (research-scale) | Multi-kilogram |
Key Advantage | Rapid analog screening | Cost-effective production |
Purification Complexity | High (HPLC-dependent) | Low (crystallization-driven) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: